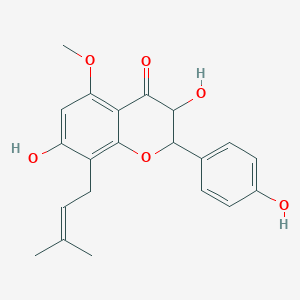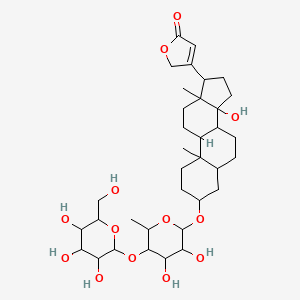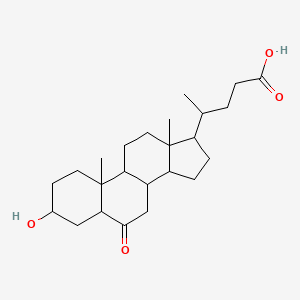
Dipalmitin, >=99.0%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipalmitin, >=99.0% is a useful research compound. Its molecular formula is C70H136O10 and its molecular weight is 1137.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dipalmitin, >=99.0% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipalmitin, >=99.0% including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis in Supercritical Carbon Dioxide : Dipalmitin can be enzymatically synthesized from palmitic acid and glycerol in supercritical carbon dioxide (scCO2). This method showed a high conversion rate of palmitic acid (81%) and yield of dipalmitin (69.44%) with low enzyme concentration. The immobilized enzyme displayed excellent operational stability under these conditions, making this a promising approach for dipalmitin synthesis (Tao, Li, Qu, & Zhang, 2013).
Preparation by Fractionation Method : A fractionation method involving glycerolysis of palmitic acid was used to prepare dipalmitin. This method achieved a high dipalmitin content of up to 89.80% after purification. The method was practical due to higher yield, ease of preparation, and lower requirements for starting materials (Ismail, Cheow, & Chong, 2011).
Acyl Migration Study in Diglycerides : Research on acyl migration in diglycerides like dipalmitin revealed that the equilibrium between 1,2-dipalmitin and 1,3-dipalmitin varies with the isomerisation temperature, suggesting the relative rates of esterification of primary and secondary hydroxyl groups influence this equilibrium (Freeman & Morton, 1966).
Biological Evaluation in Cancer Research : Dipalmitin derivatives have been synthesized and evaluated for their biological activity, particularly in cancer research. For example, 1-β-D-arabinofuranosylcytosine-5'-diphosphate-L-1,2-dipalmitin demonstrated inhibitory effects on the growth of cancer cells (Maccoss, Ryu, & Matsushita, 1978).
Phospholipid Derivatives in Drug Delivery : Dipalmitin has been used to create phospholipid derivatives of nucleoside analogs, which act as prodrugs with enhanced catabolic stability. These derivatives show potential for improving drug efficacy and reducing side effects in treatments like chemotherapy (Matsushita, Ryu, Hong, & Maccoss, 1981).
Isomerisation with Lipase Catalysis : Research has shown that lipase-catalyzed isomerisation of 1,2-dipalmitin into 1,3-dipalmitin occurs, highlighting the role of water in this enzymatic process. This study contributes to the understanding of lipid transformations and enzymatic mechanisms (Heisler, Rabiller, & Hublin, 1991).
Gastric Protective Activity : Dipalmitin, in combination with other lipids, has demonstrated gastric protective activity in rats. This finding suggests potential applications in developing treatments for gastric conditions (Lichtenberger, Romero, Kao, & Dial, 1990).
Eigenschaften
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h2*33,36H,3-32H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQAHPLAOYWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H136O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipalmitin, >=99.0% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8236094.png)
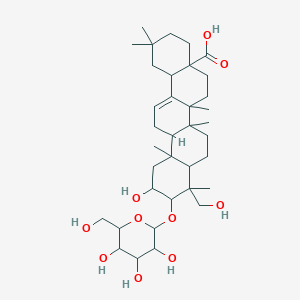
![5,7-Dihydroxy-3-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8236117.png)
![(2R)-2,3-Bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl beta-D-galactopyranoside](/img/structure/B8236125.png)
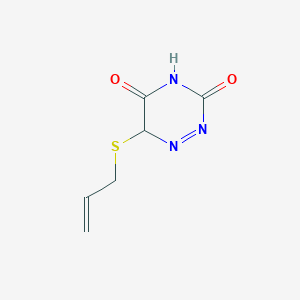
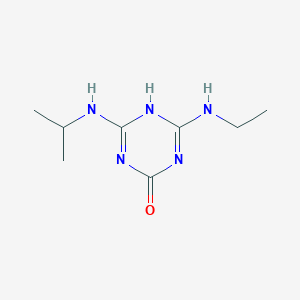
![5,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8236140.png)

![5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B8236154.png)
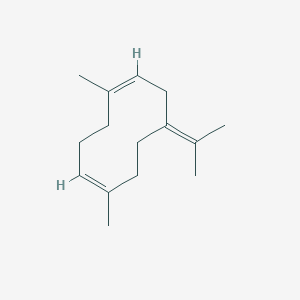
![[1,4',6',12',17',17'-Hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B8236167.png)
